
3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde
Overview
Description
3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde is an organic compound that features both pyrrole and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science
Mechanism of Action
Target of Action
Compounds with a similar pyrrole structure have been found to inhibit enzymes such as enoyl acp reductase and dihydrofolate reductase . These enzymes play crucial roles in fatty acid synthesis and folic acid metabolism, respectively .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to inhibition of enzyme activity . This interaction could potentially alter the normal functioning of the enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect the fatty acid synthesis pathway and the folic acid metabolism pathway . The downstream effects of these alterations could potentially lead to changes in cell growth and proliferation.
Pharmacokinetics
A compound with a similar structure, 3-(1h-pyrrol-1-yl)aniline, has been predicted to have high gastrointestinal absorption and to be bbb permeant . These properties could potentially influence the bioavailability of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde.
Result of Action
Inhibition of the potential target enzymes could lead to changes in cell growth and proliferation, given the roles of these enzymes in critical cellular processes .
Biochemical Analysis
Biochemical Properties
3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific active sites on enzymes and altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been observed to cause changes in cellular function, such as alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, which oxidize it to form reactive intermediates . These intermediates can further react with cellular nucleophiles, leading to the formation of conjugates that are more easily excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of other compounds that compete for the same metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to serum albumin and other plasma proteins, affecting its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde typically involves the condensation of pyrrole and thiophene derivatives. One common method includes the reaction of 2-thiophenecarboxaldehyde with pyrrole in the presence of a suitable catalyst, such as iron(III) chloride, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the pyrrole or thiophene rings react with electrophiles like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Comparison with Similar Compounds
3-(1H-Pyrrol-1-yl)propanenitrile: Similar in structure but with a nitrile group instead of an aldehyde.
1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-pyrrole: Contains an additional pyrrole ring, leading to different electronic properties.
Pyrrolo[1,2-a]pyrazines: These compounds have a fused pyrazine ring, offering different biological activities.
Uniqueness: 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde is unique due to its combination of pyrrole and thiophene rings, which imparts distinct electronic and chemical properties. This dual heterocyclic structure makes it versatile for various applications, from medicinal chemistry to materials science.
Biological Activity
3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde, with the CAS number 107073-28-9, is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrrole ring fused with a thiophene moiety and an aldehyde functional group. This structural configuration is significant because it can influence the compound's reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₉H₉NOS |
Molecular Weight | 175.24 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
CAS Number | 107073-28-9 |
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily in the areas of antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties. For instance, it has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition of growth. The mechanism appears to involve disruption of bacterial cell membranes.
Anticancer Potential
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound activates caspase pathways, leading to programmed cell death.
Case Study Example:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound on tumor cell proliferation. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
Additionally, preliminary research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant for conditions characterized by chronic inflammation.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the aldehyde group plays a crucial role in forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.
Comparative Analysis
To understand the unique properties of this compound, it can be compared with similar heterocyclic compounds:
Table 2: Comparative Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Yes | Yes | Yes |
2-Thiophenecarboxaldehyde | Moderate | Limited | No |
1H-Pyrrole-2-carboxaldehyde | Weak | Yes | Moderate |
Properties
IUPAC Name |
3-pyrrol-1-ylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPLIVBOMRNPHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380165 | |
Record name | 3-(1H-Pyrrol-1-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107073-28-9 | |
Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107073-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Pyrrol-1-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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